1-Propanol, hexafluoro-
Description
Contextualization of Fluorinated Alcohols in Contemporary Chemistry
Fluorinated alcohols represent a distinct class of organic compounds that have been extensively utilized in synthetic organic chemistry for several decades. nih.gov The introduction of fluorine atoms, the most electronegative element, into an alcohol structure drastically alters its physicochemical properties compared to its non-fluorinated analogues. researchgate.net This has led to their use not only as solvents but also as reagents and promoters in a wide array of chemical transformations. nih.govresearchgate.net Their application is particularly prominent in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance bioactivity and metabolic stability. ontosight.ainih.gov The growing importance of fluorinated compounds is underscored by the fact that they constitute a significant portion of new drugs and are integral to the production of advanced materials like fluoropolymers. nih.gov
Overview of Unique Characteristics Driving Academic Interest
The academic and industrial interest in hexafluorinated propanols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), stems from a unique combination of properties. scispace.com These compounds are characterized by:
Strong Hydrogen-Bonding Donor Ability: The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton, making hexafluorinated propanols powerful hydrogen-bond donors. nih.govresearchgate.net This property is crucial for activating substrates and catalysts in various reactions. rsc.org
Low Nucleophilicity: Despite their protic nature, the steric hindrance and electron-withdrawing effects of the trifluoromethyl groups render the oxygen atom weakly nucleophilic. nih.govresearchgate.net This allows them to participate in reactions as a polar protic medium without interfering as a nucleophile. rsc.org
High Polarity and Ionizing Power: Hexafluorinated propanols are highly polar solvents capable of stabilizing ionic intermediates and transition states. rsc.orgnih.gov This characteristic is particularly beneficial for promoting reactions that proceed through cationic species. researchgate.netrsc.org
Enhanced Acidity: Compared to non-fluorinated alcohols, hexafluorinated propanols exhibit significantly lower pKa values, making them mildly acidic. pkusz.edu.cnwikipedia.org This acidity allows them to act as catalysts or promoters in certain acid-catalyzed reactions. mdpi.com
Cation Stabilization: Their ability to stabilize cationic species has made them indispensable in a variety of chemical transformations. pkusz.edu.cnchemrxiv.org
Redox Stability: Hexafluoroisopropanol demonstrates excellent stability against oxidation and reduction, making it a suitable solvent for electrochemical applications. pkusz.edu.cnnih.gov
These distinct properties have established hexafluorinated propanols as "magical" reaction media and promoters for a diverse range of organic syntheses. nih.gov
Scope and Significance of Research on Hexafluorinated Propanols
Research into hexafluorinated propanols has expanded beyond their initial use as specialty solvents. The scientific community has increasingly recognized their potential to facilitate challenging chemical reactions and unlock novel reactivity. rsc.orgacs.org The significance of this research is evident in several key areas:
Catalysis: Hexafluorinated propanols have been shown to have a profound effect on the reactivity and selectivity of metal-catalyzed reactions, particularly in the realm of C-H activation. rsc.orgrsc.orgnih.govacs.org They can act as both a solvent and a co-catalyst, often enabling transformations that are inefficient in other media. chemrxiv.orgrsc.org
Organic Synthesis: Their unique properties are exploited to promote a wide variety of organic reactions, including nucleophilic substitutions, annulations, electrophilic reactions, and oxidations, often without the need for an external catalyst. nih.govorganic-chemistry.org
Materials Science: The ability of hexafluorinated propanols to dissolve a wide range of polymers, including those insoluble in common organic solvents, makes them valuable in polymer chemistry and for the development of new materials. chemicalbook.combohrium.com
Biochemistry: In biochemistry, they are used to solubilize peptides, monomerize β-sheet protein aggregates, and study protein folding and conformation. wikipedia.orgchemicalbook.comnih.gov Their interaction with peptides can induce specific secondary structures, providing insights into protein behavior. rsc.orgresearchgate.net
The ongoing exploration of hexafluorinated propanols continues to uncover new applications and deepen the understanding of their fundamental chemical behavior, solidifying their importance in advanced chemical research. scispace.comacs.org
Interactive Data Table: Properties of 1-Propanol (B7761284), hexafluoro-
| Property | Value | Source |
| IUPAC Name | 1,1,2,2,3,3-hexafluoropropan-1-ol | nih.gov |
| Molecular Formula | C₃H₂F₆O | nih.govontosight.ai |
| Molecular Weight | 168.04 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 53520-89-1 | nih.gov |
| Boiling Point | 58-60 °C | ontosight.aiontosight.ai |
| Melting Point | -92 °C | ontosight.ai |
| pKa | 9.3 (for the isomer 1,1,1,3,3,3-hexafluoro-2-propanol) | pkusz.edu.cnwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53520-89-1 |
|---|---|
Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoropropan-1-ol |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6,7)3(8,9)10/h1,10H |
InChI Key |
YEDDVXZFXSHDIB-UHFFFAOYSA-N |
SMILES |
C(C(C(O)(F)F)(F)F)(F)F |
Canonical SMILES |
C(C(C(O)(F)F)(F)F)(F)F |
Other CAS No. |
53520-89-1 |
Synonyms |
1,1,1,3,3,3-hexafluoro-2-propanol 1,1,1,3,3,3-hexafluoroisopropanol hexafluoro-2-propanol hexafluoroisopropanol hexafluoropropanol |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Precursor Chemistry
Strategies for the Preparation of Hexafluorinated Propanols
The primary industrial route to hexafluoroisopropanol is the reduction of hexafluoroacetone (B58046). wikipedia.org However, variations in catalysts, reaction conditions, and alternative intermediates define the landscape of its synthesis.
The catalytic hydrogenation of hexafluoroacetone (HFA) is the most common method for producing HFIP. wikipedia.orgepo.org This process involves the reduction of the carbonyl group of HFA to a hydroxyl group. The reaction can be performed using various catalysts and under different process conditions, such as in batch or continuous flow systems. google.comacs.org
Historically, this reduction required high pressures (50 to 3,000 atm) and temperatures, which limited the scale of production due to equipment constraints. google.com A significant advancement was the discovery that using HFIP itself as a reaction diluent allows the hydrogenation to proceed efficiently at much lower pressures (10 to 50 atm) and temperatures (30°C to 120°C). google.com This improved process uses noble metal catalysts at low concentrations (0.1% to 1.0%) and can achieve approximately 95% conversion in 2 to 4 hours. google.com
Modern approaches often favor continuous flow processes over traditional batch reactors. google.comacs.org Continuous flow systems, such as those using a micropacked-bed reactor, offer enhanced safety by minimizing the accumulation of hydrogen gas and provide higher productivity. acs.org In one such system for the hydrogenation of HFA hydrate, conversions and selectivity of up to 99% have been achieved. acs.org Another continuous process involves contacting HFA with hydrogen and HFIP in a mixing device before introducing the feed stream to a reactor containing an immobilized hydrogenation catalyst. google.com
Common catalysts for this reduction include metals such as nickel, palladium, ruthenium, rhodium, or platinum. epo.org A notable byproduct of the catalytic reduction can be 1,1,1-trifluoroacetone (B105887) (TFA), which is difficult to separate from the final HFIP product. epo.org
| Process Type | Catalyst | Pressure (atm) | Temperature (°C) | Key Features/Yield | Reference |
|---|---|---|---|---|---|
| Batch (Improved) | Noble Metal (e.g., Pd/C) | 10 - 50 | 30 - 120 | Uses HFIP as a diluent; ~95% conversion in 2-4 hours. | google.com |
| Continuous Liquid Phase | Immobilized Hydrogenation Catalyst | Not specified | Not specified | Contacts HFA with HFIP and H2 before the reactor. | google.com |
| Continuous Flow (Micropacked-bed) | Not specified | ~10 | 90 - 120 | Hydrogenation of HFA hydrate; up to 99% conversion and selectivity. | acs.org |
| General Catalytic Reduction | Ni, Pd, Ru, Rh, or Pt | High (e.g., 50-3000 in older methods) | High (e.g., 175°C in older methods) | General method; can produce 1,1,1-trifluoroacetone byproduct. | epo.orggoogle.com |
While HFA hydrogenation is dominant, alternative pathways using other halogenated intermediates have been explored. researchgate.net One such example involves the reaction of (CF₃)₂CHOCH₂Cl with potassium fluoride (B91410). In a specific experiment, heating a mixture of these components resulted primarily in the formation of the corresponding fluoromethyl ether, but also produced a 1.05% yield of HFIP, demonstrating a potential, albeit low-yielding, alternative synthetic route. chemicalbook.com
The synthesis of fluorinated alcohols can also be approached from other related precursors, which is part of the broader field of developing fluorinated building blocks. For instance, HFIP itself is used as a promoter in various chemical reactions, highlighting its role in synthetic chemistry beyond being just a final product. mdpi.comacs.org The development of methods to create complex fluorinated molecules often involves creating versatile intermediates that can be transformed into a variety of products, including alcohols.
Precursor Chemistry for Hexafluorinated Propanols
The availability and synthesis of the key precursor, hexafluoroacetone (HFA), are critical for the production of HFIP. researchgate.net
Hexafluoroacetone is a highly reactive, nonflammable gas that serves as the primary starting material for HFIP. wikipedia.org There are several established methods for its synthesis.
The principal industrial method involves the gas-phase fluorination of hexachloroacetone (B130050) with anhydrous hydrogen fluoride (HF) in the presence of a chromium-based catalyst. wikipedia.orgfluorine1.ru This halogen exchange reaction can be performed as a continuous process using a three-zone catalytic bed of chromium (III) hydroxide (B78521) treated with hydrogen fluoride, with temperatures in the zones ranging from 234°C to 340°C, achieving yields of 95.3-97.4%. fluorine1.rufluorine1.ru
Other notable synthesis pathways include:
From Hexafluoropropylene: On a laboratory scale, HFA can be prepared from hexafluoropropylene. The process involves reacting the alkene with elemental sulfur and potassium fluoride to form the dimer of hexafluorothioacetone (B74735), which is subsequently oxidized to HFA. wikipedia.orgorgsyn.org
From Hexafluoropropylene Oxide: The rearrangement of hexafluoropropylene oxide, catalyzed by a Lewis acid, can also yield HFA. wikipedia.org
Oxidation of Hexafluoropropylene: Direct catalytic oxidation of hexafluoropropylene is another route to HFA. researchgate.net
| Starting Material | Key Reagents/Catalysts | Process Description | Reference |
|---|---|---|---|
| Hexachloroacetone | Hydrogen Fluoride (HF), Cr(III)-based catalyst | Industrial gas-phase fluorination (halogen exchange). | wikipedia.orgfluorine1.ru |
| Hexafluoropropylene | Sulfur, Potassium Fluoride (KF) | Lab-scale synthesis via a hexafluorothioacetone dimer intermediate. | wikipedia.orgorgsyn.org |
| Hexafluoropropylene Oxide | Lewis Acid (e.g., AlCl₃) | Lewis acid-catalyzed rearrangement. | wikipedia.org |
The demand for complex fluorinated molecules in pharmaceuticals and materials science drives research into new synthetic methods and versatile intermediates. olemiss.edunih.gov The development of novel fluorinated building blocks is a key area of this research. These building blocks are designed to be readily incorporated into larger molecules, providing a modular approach to synthesis.
Key strategies in this area include:
Halofluorination: This long-known method involves the addition of a halogen and a fluorine atom across a double bond in an alkene. nih.gov The resulting vicinal halofluorides are versatile intermediates because the different halogens can act as leaving groups with varying abilities, enabling further transformations. nih.gov
Fluorinated Organoboron Compounds: Combining the unique properties of fluorine with the synthetic versatility of organoboron compounds creates powerful building blocks. nih.govresearchgate.net These reagents can be used in a wide range of coupling reactions to construct complex molecules.
Difluoroenolate Chemistry: A method has been designed to generate difluoroenolates from pentafluoro-gem-diols. olemiss.edu This reactivity allows for the synthesis of valuable molecules containing a difluoromethyl group, such as difluorinated α-haloketones and alcohols, which can serve as building blocks in drug discovery. olemiss.edu
This ongoing research expands the toolbox available to chemists, enabling the creation of new fluorinated propanols and other valuable compounds with tailored properties.
Role As a Solvent and Reaction Medium in Synthetic Chemistry
Unique Solvent Properties and Their Mechanistic Implications
The utility of HFIP as a solvent is rooted in a combination of properties that differentiate it from many conventional solvents. Its structure, featuring two trifluoromethyl groups, is key to its behavior.
HFIP is a potent hydrogen bond donor, a characteristic that is central to its ability to promote a wide range of chemical reactions. uva.nlmpg.de The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton, making it a much stronger hydrogen bond donor than its non-fluorinated counterpart, isopropanol (B130326). uva.nlmpg.denih.gov This strong hydrogen bond-donating capability allows HFIP to activate reactants by forming hydrogen bonds with them, thereby enhancing their reactivity. nih.gov
The hydrogen bonds donated by HFIP are notably stronger than those from isopropanol. nih.gov This enhanced hydrogen bonding is not only due to the increased acidity but also to the dynamics of hydrogen-bonded clusters within the solvent. In HFIP, these clusters are smaller and rearrange more quickly than in isopropanol, which increases the concentration of reactive, terminal hydroxyl groups available to interact with reactants. uva.nlmpg.denih.gov This dynamic environment facilitates the formation of hydrogen bonds with reactants, contributing to the acceleration of reaction rates. researchgate.net While the individual hydrogen bonds in HFIP are longer-lived, the smaller cluster size and rapid collective dynamics are key to its superior solvent properties. uva.nlmpg.denih.gov This ability to form strong hydrogen bonds allows HFIP to activate key oxidizing agents in useful oxidation reactions and to behave as a mild Lewis acid in reactions like the Diels-Alder reaction. nih.govcdnsciencepub.com
The unique properties of HFIP make it an excellent medium for stabilizing ionic species and reaction intermediates. researchgate.net Its high ionizing power and ability to form strong hydrogen bonds allow it to effectively solvate and stabilize both cations and anions. nih.govscispace.com The solvent's low nucleophilicity ensures that it does not interfere with reactive intermediates, allowing reactions to proceed as intended. acs.org
HFIP's capacity to stabilize radical cations is particularly noteworthy and has made it a valuable solvent in electro- and photoredox chemistry. nih.gov The solvent can form a "cage" around key radical intermediates through a hydrogen-bonding network, which can control the orientation of the intermediate and enhance stereoselectivity. nih.gov This stabilization of positive intermediates is a key factor in its beneficial effect on anodic reactions in organic electrosynthesis. researchgate.net Furthermore, the solvent's ability to stabilize intermediates has been shown to lower the transition state energy in certain reactions, thereby accelerating the reaction rate. scispace.com
The distinct solvent properties of HFIP have a profound impact on both the rate and selectivity of chemical reactions. nih.gov Its strong hydrogen-bond-donating ability can dramatically accelerate reaction rates, in some cases by several orders of magnitude. uva.nlmpg.deacs.org This rate enhancement is attributed to the activation of reactants through hydrogen bonding and the stabilization of transition states. nih.govscispace.com
The influence of HFIP on selectivity is equally significant. In palladium-catalyzed C–H functionalization reactions, for example, HFIP has been shown to be crucial for achieving high yields and selectivity, particularly in distal aromatic C–H functionalizations. nih.govresearchgate.net The solvent's ability to engage in hydrogen bonding can also enhance chiral induction in atroposelective C–H activation reactions. nih.gov In Diels-Alder reactions, the use of HFIP as a solvent can lead to selectivities comparable to those achieved with Lewis acid catalysts. cdnsciencepub.com The unique solvent environment provided by HFIP can also influence the conformational preferences of molecules, which in turn can direct the stereochemical outcome of a reaction. scispace.com
HFIP is a polar protic solvent with a relatively high dielectric constant of 16.7. acs.orgwikipedia.org Solvents with dielectric constants greater than 5 are generally considered polar. libretexts.org This polarity, combined with its strong hydrogen-bonding capabilities, allows it to effectively dissolve a wide range of substances, including many polymers that are insoluble in common organic solvents. chemeurope.com
The dielectric environment of HFIP contributes to its ability to stabilize charged intermediates and transition states, which is a key factor in its rate-enhancing effects. nih.gov The high polarity and good dielectric constant of HFIP also make it a suitable solvent for processes like electrospinning, where it facilitates the formation of nanofibers from supramolecular structures. researchgate.net The combination of polarity, hydrogen-bonding ability, and low nucleophilicity creates a unique reaction environment that can be exploited to control reaction pathways and outcomes.
Applications in Diverse Organic Transformations
The unique properties of HFIP have led to its application in a wide array of organic transformations.
While direct examples of HFIP as a solvent for electrophilic fluorination were not extensively detailed in the provided search results, its properties strongly suggest its suitability for such reactions. The stabilization of cationic intermediates, a hallmark of many electrophilic reactions, is a key feature of HFIP. nih.govresearchgate.net For instance, in halocyclization reactions, HFIP has been shown to be a highly effective solvent for reactions involving electrophilic bromine, iodine, and chlorine sources. acs.org The solvent's ability to enhance the reactivity of electrophiles and stabilize the resulting cationic intermediates would likely be beneficial in electrophilic fluorination as well.
Friedel–Crafts Reactions (Acylation and Alkylation)
Hexafluoroisopropanol has proven to be an exceptionally effective solvent for promoting Friedel–Crafts reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. Its distinct properties allow for the activation of substrates, often circumventing the need for traditional Lewis or Brønsted acid catalysts.
In the realm of Friedel-Crafts acylation , HFIP can facilitate the reaction between arenes and acylating agents at room temperature without any additional reagents. researchgate.net The strong hydrogen-bond donating ability of HFIP is believed to activate the acyl chloride, making it more susceptible to nucleophilic attack by the arene. researchgate.net This method offers a greener alternative to classical approaches that generate significant metallic waste. researchgate.net Studies have shown that electron-rich arenes and heteroarenes react efficiently, affording good yields of the corresponding ketones. researchgate.net The solvent can often be recovered and reused, adding to the sustainability of the process. acs.org
Similarly, HFIP promotes Friedel-Crafts alkylation with a variety of alkylating agents, including β-nitroalkenes and benzyl (B1604629) halides. rsc.orgacs.org An effective and clean alkylation of indoles and electron-rich arenes with β-nitroalkenes in HFIP proceeds rapidly under mild conditions, yielding the desired products in excellent yields without the need for catalysts. rsc.org The proposed mechanism suggests that HFIP activates the nitro group through hydrogen bonding, facilitating the nucleophilic attack of the indole. acs.org This methodology has been successfully applied to the gram-scale synthesis of tryptamine (B22526) derivatives. rsc.orgacs.org When combined with a Brønsted acid catalyst like triflic acid (TfOH), HFIP enables the Friedel-Crafts alkylation of arenes with challenging electrophiles such as aliphatic epoxides and alcohols. rsc.org
The unique solvating properties of HFIP are crucial for these transformations. Its high ionizing power stabilizes cationic intermediates, while its low nucleophilicity prevents it from competing with the arene as a nucleophile. acs.orgresearchgate.net Mechanistic studies suggest that the aggregation of HFIP molecules into clusters may further enhance its promoting effect. rsc.org
Table 1: Examples of Friedel-Crafts Reactions in Hexafluoroisopropanol
| Reaction Type | Arene | Electrophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acylation | 1,3-Dimethoxybenzene | Benzoyl chloride | HFIP, rt, 24h | 2,4-Dimethoxybenzophenone | 66 | researchgate.net |
| Acylation | 1,3,5-Trimethoxybenzene | Benzoyl chloride | HFIP, rt | (2,4,6-trimethoxyphenyl)(phenyl)methanone | 86 | acs.org |
| Alkylation | Indole | (E)-β-Nitrostyrene | HFIP, rt, 2h | 3-(1-Nitro-2-phenylethyl)-1H-indole | 96 | rsc.org |
| Alkylation | Anisole | Benzyl chloride | HFIP, rt | 1-Methoxy-4-benzylbenzene | High | acs.org |
| Alkylation | Benzene | 1,2-Epoxypropane | TfOH/HFIP | 1-Phenylpropan-2-ol | High | rsc.org |
Oxidation Reactions (e.g., Baeyer–Villiger, Epoxidation with Hydrogen Peroxide)
The strong hydrogen-bond-donating capability of hexafluoroisopropanol makes it an exceptional solvent for a variety of oxidation reactions, where it can activate oxidizing agents and stabilize reaction intermediates.
A prominent example is the Baeyer-Villiger oxidation , which converts ketones to esters or lactones. HFIP significantly enhances the reactivity of hydrogen peroxide (H₂O₂) for this transformation. researchgate.net In HFIP, non-strained ketones like cyclohexanone (B45756) react smoothly with H₂O₂ to produce the corresponding lactones in high yields. acs.org The reaction is believed to proceed through an isolable spiro-bisperoxide intermediate, which undergoes a highly exothermic acid-catalyzed rearrangement. acs.org This contrasts with conventional solvents where such reactions are often sluggish.
HFIP also plays a crucial role in the epoxidation of olefins using hydrogen peroxide. nih.gov Kinetic studies have revealed that solvent clusters of HFIP are catalytically active, facilitating the oxygen transfer from the peroxide to the alkene. nih.gov The strong hydrogen bonding interactions within these clusters are thought to stabilize the transition state, thereby lowering the activation energy of the reaction. epa.gov This solvent effect leads to a dramatic acceleration of the epoxidation process. researchgate.net
Furthermore, HFIP can mediate the chemoselective oxidation of aliphatic C–H bonds. nih.gov For instance, in the presence of an iron catalyst and H₂O₂, the oxidation of alkanols in HFIP can be directed towards remote, unactivated methylenic positions, a selectivity not observed in common organic solvents like acetonitrile. nih.gov This switch in selectivity is attributed to the unique solvent environment created by HFIP, which can influence the relative reactivity of different C–H bonds. The solvent's ability to form hydrogen bonds can deactivate certain positions, such as the formylic C–H bond in aldehydes, preventing overoxidation to carboxylic acids. nih.gov
Table 2: Oxidation Reactions Promoted by Hexafluoroisopropanol
| Reaction Type | Substrate | Oxidant | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Baeyer-Villiger | Cyclohexanone | H₂O₂ | ε-Caprolactone | High yield via spiro-bisperoxide intermediate | acs.org |
| Epoxidation | Olefins | H₂O₂ | Epoxides | Accelerated reaction rate due to solvent cluster catalysis | nih.gov |
| C-H Oxidation | 1-Hexanol | H₂O₂, Fe catalyst | 1,5-Hexanediol | Selective oxidation of remote methylenic C-H bond | nih.gov |
| Sulfide Oxidation | Thioanisole | H₂O₂ | Methyl phenyl sulfoxide | Activation of H₂O₂ via hydrogen bonding | nih.gov |
Cyclization and Polycyclization Reactions
Hexafluoroisopropanol has emerged as a powerful solvent for promoting complex cyclization and polycyclization cascades, which are fundamental strategies for the construction of intricate molecular architectures found in natural products and pharmaceuticals. Its ability to stabilize cationic intermediates and its low nucleophilicity are key to its success in these transformations.
HFIP is particularly effective in biomimetic polyene cyclizations . These reactions mimic the biosynthetic pathways of terpenes and steroids, where a series of programmed carbon-carbon bond formations are initiated from an acyclic polyene precursor. The high ionizing power of HFIP facilitates the formation of carbocationic intermediates that trigger the cyclization cascade. nih.gov For instance, HFIP has been shown to drive highly stereoselective polyene cyclization cascades initiated by primary and secondary allylic and benzylic alcohols, leading to complex all-carbon polycyclic scaffolds in a single step. nih.gov The solvent's role is hypothesized to involve solvophobic interactions that encourage the lipophilic polyene to adopt a pre-organized conformation conducive to cyclization. nih.gov
In the realm of halocyclizations , HFIP has enabled challenging transformations that are difficult to achieve in other solvents. A notable example is the chlorination-induced polyene cyclization, which utilizes HFIP–chloroiodane networks to mimic terpene cyclases, leading to the formation of chlorinated polycyclic products with excellent selectivity. nih.gov The hydrogen-bonding network of HFIP is crucial for activating the halogenating agent and guiding the cyclization pathway. nih.gov
Furthermore, HFIP serves as a dual solvent and activator in gold-catalyzed cycloisomerization reactions . nih.gov It activates the gold-chloride bond through hydrogen bonding, generating a cationic gold species that initiates the cyclization of substrates like propargylamides and ynoic acids. acs.orgnih.gov This approach obviates the need for external silver-based activators, which are commonly required in gold catalysis, thus providing a simpler and more efficient protocol. nih.gov The versatility of HFIP also extends to catalyst-free reactions, such as the ring-opening-cyclization of donor-acceptor cyclopropanes with primary amines to synthesize functionalized dihydropyrroles. rsc.org
Table 3: Examples of Cyclization Reactions in Hexafluoroisopropanol
| Reaction Type | Substrate Type | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Polyene Cyclization | Homogeranylbenzenes | Stereoselective cascade | Polycyclic carbon scaffolds | nih.gov |
| Chlorocyclization | Terpenes and terpenoids | Mimics terpene cyclases | Chlorinated polycycles | nih.gov |
| Gold-Catalyzed Cycloisomerization | Propargylamides | Activator-free catalysis | Oxazoles | nih.gov |
| Ring-Opening-Cyclization | Donor-Acceptor Cyclopropanes | Catalyst-free | Dihydropyrroles | rsc.org |
Ring-Opening Reactions (e.g., Epoxides)
The high acidity and strong hydrogen-bond donating ability of hexafluoroisopropanol make it an excellent promoter for the ring-opening of strained heterocycles, most notably epoxides. HFIP can activate the epoxide ring towards nucleophilic attack, often without the need for an external Lewis or Brønsted acid catalyst.
In the presence of carbon nucleophiles, HFIP facilitates the electrophilic activation of the epoxide, enabling reactions with weak and neutral nucleophiles that would otherwise be unreactive. researchgate.netrsc.org For instance, electron-rich alkenes can react with epoxides in HFIP to afford substituted tetrahydrofurans. nih.gov The higher acidity and hydrogen-bonding capacity of HFIP, compared to other fluorinated alcohols like trifluoroethanol (TFE), are critical for this transformation. nih.gov
The regioselectivity of the epoxide ring-opening in HFIP is dependent on the substrate and the nucleophile. In acid-catalyzed openings, the reaction often proceeds via an Sₙ1-like mechanism where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. acs.org However, under neutral conditions promoted by HFIP, the reaction can exhibit Sₙ2-like characteristics with the nucleophile attacking the less sterically hindered carbon. For example, the reaction of indoles with (R)-styrene oxide in TFE proceeds with complete stereospecificity and regioselective attack at the benzylic carbon, consistent with an Sₙ2 pathway. rsc.org
HFIP also promotes intramolecular ring-opening reactions of epoxides. For example, epoxides tethered to electron-rich aromatic rings can undergo cycloisomerization in HFIP, sometimes in conjunction with a catalytic amount of a strong acid, to form polycyclic structures. rsc.org The solvent's ability to stabilize the developing positive charge during the C-O bond cleavage is crucial for the success of these reactions. rsc.org Furthermore, HFIP has been employed in the palladium-catalyzed ring-opening of epoxides with N-methoxybenzamide in the synthesis of isoquinolones. acs.org
Table 4: Ring-Opening Reactions of Epoxides in Hexafluoroisopropanol
| Nucleophile | Epoxide Substrate | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| Electron-Rich Alkene | Styrene Oxide | Substituted Tetrahydrofuran | HFIP is a superior promoter to TFE | nih.gov |
| Indole | (R)-Styrene Oxide | Alkylated Indole | Stereospecific Sₙ2-like reaction | rsc.org |
| Tethered Arene | Neopentyl epoxide | Tetralin | Promotes cycloisomerization with 1,2-alkyl shift | rsc.org |
| N-Methoxybenzamide | Various Epoxides | N-Methoxyisoquinolone | Pd-catalyzed reaction | acs.org |
C-H Functionalization and Oxidative Coupling
Hexafluoroisopropanol has become an indispensable solvent in the field of C-H functionalization, a rapidly evolving area of organic synthesis that aims to directly convert C-H bonds into new functional groups. The unique properties of HFIP are often crucial for achieving high reactivity and selectivity in these transformations, particularly in palladium-catalyzed reactions.
One of the key roles of HFIP is to promote C-H activation by stimulating weakly coordinating directing groups through hydrogen bonding. nih.gov This interaction enhances the efficacy of the directing group, enabling the selective functionalization of otherwise unreactive C-H bonds. HFIP has been instrumental in both proximal (ortho-C(sp²)-H and α/β-C(sp³)-H) and distal C-H functionalizations. rsc.org For distal aromatic C-H functionalizations, the use of HFIP is often essential for obtaining high yields and selectivities. researchgate.net
HFIP also facilitates dehydrogenative cross-coupling reactions . For instance, a palladium-catalyzed dehydrogenative cross-coupling of ketones, esters, and carbamates was successfully developed using HFIP as the medium. nih.gov In such reactions, HFIP's ability to stabilize cationic intermediates and its compatibility with various oxidants are critical factors. The solvent's hydrogen-bonding network can also influence the stereoselectivity of C-H activation reactions, including atroposelective transformations. researchgate.net
In the context of oxidative coupling , HFIP can control the selectivity of the reaction by generating specific solvates through hydrogen bonding. nih.gov In the electrochemical oxidative cross-coupling of aryls, HFIP allows for a decoupling of the nucleophilicity and oxidation potential of the substrates, leading to selective cross-coupling over homocoupling. nih.gov This effect is attributed to the formation of HFIP clusters around the substrates, which modulates their reactivity. The solvent's ability to stabilize radical cation intermediates, formed during the oxidation process, is also a significant contributing factor. nih.gov
Table 5: C-H Functionalization and Oxidative Coupling in Hexafluoroisopropanol
| Reaction Type | Catalyst/Promoter | Substrate Type | Key Role of HFIP | Product Type | Reference |
|---|---|---|---|---|---|
| Proximal C-H Olefination | Palladium | Arenes with weakly coordinating groups | Stimulation of directing group via H-bonding | Ortho-olefinated arenes | nih.gov |
| Distal C-H Functionalization | Palladium | Aromatic compounds | Enables high yield and selectivity | Meta- or para-functionalized arenes | researchgate.net |
| Dehydrogenative Cross-Coupling | Palladium | Ketones, esters | Essential solvent for reactivity | 2,2'-Difunctional biaryls | nih.gov |
| Oxidative Cross-Coupling | Electrolysis | Phenols, anilines | Controls selectivity via solvation | Biaryls, diarylamines | nih.gov |
| C-H Amination | Iron/Metal-Free | Arenes | Increases electrophilicity of aminating reagent | Anilines | nih.gov |
Nucleophilic Substitution Reactions
The distinct properties of hexafluoroisopropanol also render it a highly effective medium for various nucleophilic substitution reactions. Its high ionizing power and ability to stabilize carbocations make it particularly well-suited for reactions proceeding through an Sₙ1 mechanism. Conversely, its strong hydrogen-bond donating ability can activate leaving groups, while its low nucleophilicity prevents it from interfering as a competing nucleophile, which is beneficial for Sₙ2 reactions as well.
HFIP has been shown to promote the nucleophilic substitution of alcohols with a variety of nucleophiles. For example, it facilitates the substitution of allylic alcohols, which typically require conversion to a derivative with a better leaving group. The solvent's ability to stabilize the resulting allylic cation is key to this reactivity.
In the context of glycosylation reactions, which are a form of nucleophilic substitution, fluorinated solvents like HFIP can play a significant role. They can activate glycosyl donors through hydrogen bonding and stabilize the transient oxocarbenium ion intermediates, thereby promoting the formation of the glycosidic bond.
Furthermore, the solvent's ability to enhance the electrophilicity of carbonyl compounds through hydrogen bonding can facilitate nucleophilic addition-elimination reactions at acyl centers. This has been observed in Friedel-Crafts acylation, where HFIP activates the acyl chloride for attack by the arene nucleophile. researchgate.net
While detailed studies focusing solely on the broad scope of Sₙ1 and Sₙ2 reactions in HFIP are part of a larger body of work on its applications, its utility in promoting reactions involving carbocationic intermediates or requiring electrophile activation is well-documented across various reaction classes. The solvent's unique characteristics provide a powerful tool for chemists to modulate the reactivity of substrates and intermediates in nucleophilic substitution processes.
Hydrogenation of Aromatic Compounds
The use of hexafluoroisopropanol as a solvent has also shown promise in the field of hydrogenation, particularly for the challenging reduction of aromatic compounds. The unique solvent properties of HFIP can influence the activity and selectivity of hydrogenation catalysts.
For instance, in the context of asymmetric hydrogenation, HFIP has been found to have a remarkable impact on elevating stereoselectivity. While not exclusively focused on aromatic compounds, early work demonstrated the unprecedented effect of HFIP as a solvent in palladium-catalyzed asymmetric hydrogenation reactions. nih.gov This suggests that the hydrogen-bonding network of HFIP can interact with the catalyst-substrate complex, influencing the facial selectivity of the hydrogen addition.
In the reduction of more complex systems, the ability of HFIP to dissolve both the substrate and the catalyst, while potentially modulating the electronic properties of the metal center through solvent-catalyst interactions, can be advantageous. For the hydrogenation of aromatic rings, which typically requires harsh conditions and highly active catalysts, the use of a solvent that can stabilize intermediates and prevent catalyst deactivation is crucial.
While the body of literature specifically detailing the hydrogenation of a broad range of simple aromatic compounds in HFIP is still developing, its demonstrated ability to enhance stereoselectivity and promote other catalyst-mediated transformations suggests significant potential in this area. Further research is likely to uncover more applications of HFIP in facilitating the efficient and selective hydrogenation of aromatic systems.
Catalytic and Promotive Roles in Chemical Processes
Activation of Reagents (e.g., Hydrogen Peroxide, Hypervalent Iodine Reagents)
Hexafluoroisopropanol plays a crucial role in activating various reagents, enhancing their reactivity in chemical transformations.
Activation of Hydrogen Peroxide: The catalytic activity of HFIP in olefin epoxidation with hydrogen peroxide can be attributed to its strong H-bond donor ability. uni-koeln.de This property is influenced by its conformation and self-aggregation in the liquid phase. uni-koeln.de In the oxidation of 1-propanol (B7761284) to propionic acid using hydrogen peroxide, while a heteropolyoxometalate acts as the primary catalyst, the solvent environment can significantly influence the reaction's efficiency. d-nb.infonih.gov
Activation of Hypervalent Iodine Reagents: HFIP is an excellent solvent for promoting fluorinations with hypervalent fluoroiodane reagents, eliminating the need for transition metals or other activators. researchgate.netrsc.org The activation of the hypervalent iodine reagent is achieved through hydrogen bonding to HFIP. researchgate.netrsc.org This has been successfully applied to the monofluorination of 1,3-ketoesters and the fluorocyclization of unsaturated carboxylic acids with excellent yields under mild conditions. rsc.org The interaction between HFIP and hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), facilitates reactions in a poorly nucleophilic and polar solvent. acs.org Lewis acidic boranes can also be used to activate hypervalent iodine compounds, and in some cases, HFIP is used as a co-solvent in these reactions. cardiff.ac.ukrsc.org
Table 1: Activation of Reagents by 1-Propanol, hexafluoro-
| Reagent | Transformation | Role of 1-Propanol, hexafluoro- | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Olefin Epoxidation | Activates H₂O₂ through strong hydrogen-bond donation. | uni-koeln.de |
| Hypervalent Fluoroiodane Reagent | Monofluorination of 1,3-ketoesters | Activates the reagent via hydrogen bonding, avoiding the need for metal catalysts. | researchgate.netrsc.org |
| Hypervalent Fluoroiodane Reagent | Fluorocyclization of unsaturated carboxylic acids | Promotes the reaction through hydrogen-bond activation of the reagent. | rsc.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Various oxidative transformations | Acts as a polar, poorly nucleophilic solvent that facilitates the reaction. | acs.org |
Metal-Free Catalysis and Reaction Promotion
The unique properties of 1-Propanol, hexafluoro- make it an effective medium and promoter for a variety of metal-free catalytic reactions. Its strong hydrogen-bond donating ability and high polarity can stabilize charged intermediates and transition states, facilitating reactions that would otherwise require a metal catalyst.
For instance, HFIP promotes the Friedel–Crafts reaction for the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature. mdpi.commdpi.com In this transformation, HFIP acts as a proton donor to facilitate the generation of a reactive carbonium ion from difluoroacetaldehyde (B14019234) ethyl hemiacetal, which then undergoes nucleophilic addition with imidazo[1,2-a]pyridine. mdpi.com This protocol is advantageous due to its efficiency, mild reaction conditions, and avoidance of transition metals and oxidants. mdpi.com
Furthermore, HFIP has been shown to promote the metal-free allylation of silyl (B83357) enol ethers with allylic alcohols. ua.esresearchgate.net It is capable of activating both the silyl enol ether and the allylic alcohol, leading to the formation of the corresponding allylated products in good yields under smooth conditions. ua.esresearchgate.net This approach is considered a greener alternative to existing protocols as it avoids the need for pre-activation of the alcohol and the use of a metal catalyst, with water being the only byproduct. ua.es
Table 2: Examples of Metal-Free Reactions Promoted by 1-Propanol, hexafluoro-
| Reaction Type | Substrates | Role of 1-Propanol, hexafluoro- | Key Advantages | Reference |
|---|---|---|---|---|
| Friedel–Crafts Alkylation | Imidazo[1,2-a]pyridines and difluoroacetaldehyde ethyl hemiacetal | Promoter and proton donor to generate a reactive electrophile. | Metal-free, room temperature, high efficiency. | mdpi.commdpi.com |
| Allylation | Silyl enol ethers and allylic alcohols | Activates both nucleophile and electrophile through hydrogen bonding. | Metal-free, mild conditions, water as a byproduct. | ua.esresearchgate.net |
| C–H Amination | Free anilines and azodicarboxylates | Promotes regioselective amination without additional catalysts. | High regioselectivity, excellent yields, catalyst-free. | researchgate.net |
Effect on Organometallic Reactions
While 1-Propanol, hexafluoro- is a key player in metal-free catalysis, it also has a profound effect on organometallic reactions, particularly those involving transition metals like palladium. semanticscholar.orgnih.govresearchgate.net In many Pd-catalyzed C–H bond functionalization reactions, HFIP has been described as a "magical solvent" due to its ability to significantly enhance reaction yields and selectivity. semanticscholar.orgnih.govresearchgate.net
The presence of two trifluoromethyl groups in HFIP alters the course of chemical reactions in traditional organic synthesis. semanticscholar.org For distal aromatic C–H functionalizations, the use of HFIP is often irreplaceable for achieving high yields and selectivity. nih.govresearchgate.net Its hydrogen-bond-donating ability has also been highlighted for enhancing chiral induction in Pd-catalyzed atroposelective C–H activation. nih.govresearchgate.net The solvent can stabilize electron-deficient metal centers, although experimental evidence for this role in distal C–H functionalization is still emerging. semanticscholar.org
The influence of HFIP extends to various types of C–H functionalization, including those at ortho-, meta-, and para-positions, as well as on sp³ carbon centers. semanticscholar.org
Influence on Electrochemical Synthetic Transformations
In the realm of organic electrosynthesis, 1-Propanol, hexafluoro- and its mixtures with other co-solvents have proven to be highly beneficial. researchgate.net Key factors in organic electrosynthesis include the solubility of the starting material, the conductivity of the solution, and the electrochemical stability of the medium and intermediates. researchgate.net HFIP possesses several properties that are advantageous in this context.
Its high hydrogen-bond donor capacity allows for the fine-tuning of reactivity, particularly in anodic reactions, by stabilizing positive intermediates. researchgate.net The use of HFIP in combination with tertiary nitrogen bases can create highly conductive electrolyte systems that can be completely evaporated, simplifying work-up procedures. researchgate.net This has enabled carbon-carbon homo- and cross-coupling reactions of arenes and phenols that were previously not amenable to anodic dehydrogenative coupling. researchgate.net
Mixtures of HFIP with solvents like dichloromethane (B109758) (CH₂Cl₂) have been found to be optimal for certain transformations, such as the electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds and alkenes. acs.org While neat HFIP can lead to good conversion, its mixture with other solvents often provides the best results. acs.org The use of HFIP in electrochemical synthesis is a growing area of research, with its unique properties enabling challenging transformations.
Applications in Materials Science and Polymer Chemistry
Dissolution of Challenging Polymeric Materials
HFIP's remarkable solvency power is one of its most valuable attributes in polymer science. It is particularly effective at dissolving a wide range of polymers that are insoluble in most common organic solvents, enabling advanced characterization and processing. nbinno.comchemicalbook.com
HFIP is an exceptional solvent for many polar polymers that possess strong interchain forces, such as hydrogen bonding. nbinno.com Its ability to act as a potent hydrogen bond donor allows it to disrupt these intermolecular interactions, leading to the effective solubilization of the polymer chains. nbinno.com This makes it invaluable for handling materials that are otherwise difficult to process or analyze in solution. chemicalbook.com
Polymers that demonstrate high solubility in HFIP include:
Polyamides: Materials like nylon and aramids (e.g., Kevlar), known for their toughness and thermal stability, are readily dissolved by HFIP at room temperature. This avoids the need for high-temperature or highly corrosive traditional solvents like m-cresol. nbinno.comresearchgate.net
Polyesters: HFIP is effective in dissolving polyesters such as polyglycolide and polyethylene (B3416737) terephthalate (B1205515) (PET). chemicalbook.comresearchgate.net This property is utilized in analytical techniques like size-exclusion chromatography (SEC) for determining the molecular weight of these polymers. researchgate.net
Polyacrylonitriles: This class of polymers, which are often resistant to common solvents, can also be effectively solubilized in HFIP. scispace.comchemicalbook.com
The table below summarizes the utility of HFIP as a solvent for these challenging polymers.
| Polymer Class | Examples | Key Advantage of HFIP | Application Example |
| Polyamides | Nylon, Kevlar | Dissolves at room temperature, avoiding harsh conditions. researchgate.net | Size-Exclusion Chromatography (SEC) analysis. researchgate.net |
| Polyesters | Polyglycolide, PET | Enables dissolution of traditionally difficult polymers. chemicalbook.comresearchgate.net | Separation of polyester (B1180765)/cotton blends for recycling. researchgate.net |
| Polyacrylonitriles | - | Overcomes insolubility in common organic solvents. chemicalbook.com | Facilitates controlled radical polymerization (SET-LRP). scispace.com |
The powerful solvent properties of HFIP are being harnessed to develop new methods for chemical recycling and regeneration of polymers. By dissolving waste polymers, HFIP can facilitate their breakdown into constituent monomers or prepare them for reprocessing, contributing to a more circular economy for plastics. nbinno.comspecialchem.com
A notable application is in the recycling of polyoxymethylene (POM), a high-performance thermoplastic that is difficult to break down. specialchem.com Researchers have demonstrated a method where POM is first dissolved in HFIP. In the subsequent electrocatalysis phase, HFIP also functions as a proton donor, generating an acid during electrolysis that is believed to mediate the depolymerization of POM back to its monomer form. specialchem.com Similarly, HFIP has been used to enhance the depolymerization of POM in the presence of a zeolite catalyst to produce valuable chemicals. researchgate.net
Furthermore, HFIP's selectivity has been applied to textile waste. It can be used to dissolve polyester fibers from polyester/cotton blends, allowing for the separation and recovery of the components. researchgate.net
Synthesis and Functionalization of Advanced Polymeric Materials
HFIP is not merely a passive solvent but can actively participate in or mediate polymerization reactions, enabling the synthesis of advanced polymers with specific functionalities.
Polymers containing the hexafluoroalcohol (HFA) functional group, derived from monomers like 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (B99206) (HFIPMA), exhibit unique properties that are highly valuable in specialized applications. sigmaaldrich.comrsc.org The HFA group's strong acidity (pKa ≈ 9.3) and the polymer's transparency make these materials particularly suitable for advanced lithography. wikipedia.orgsigmaaldrich.com
HFA-functionalized methacrylate polymers have been employed in 193 nm immersion lithography, where they serve as components in photoresist formulations or as topcoat materials. sigmaaldrich.com Their unique combination of moderate dissolution rates in aqueous developers and high receding water contact angles is advantageous for these applications. sigmaaldrich.com
The synthesis of these polymers can be precisely controlled. For example, poly(HFIPMA) has been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This well-defined precursor polymer can then undergo post-polymerization modification, where the HFIP ester side chains are reacted with various amines to create a library of functional, water-soluble polymers for advanced applications. rsc.org Additionally, cross-linked poly(HFIPMA) has been prepared through photopolymerization to create hydrophobic and corrosion-resistant coatings. researchgate.net
Electrospinning is a technique used to produce polymer fibers with diameters ranging from nanometers to a few microns. The choice of solvent is critical to the success of the process, as it must dissolve the polymer and have appropriate volatility and electrical properties. nih.gov HFIP is a commonly used solvent for electrospinning a wide variety of polymers, particularly those that are difficult to dissolve, such as natural polymers and biodegradable synthetics. scispace.comnih.gov
HFIP has been successfully used to prepare electrospun nanofibers from materials including:
Natural Polymers: Silk fibroin and collagen. scispace.comnih.govresearchgate.netmdpi.com
Biodegradable Polyesters: Poly(lactic-co-glycolic acid) (PLGA) and polyhydroxybutyrate (B1163853) (PHB). scispace.commdpi.com
Cyclodextrins: HFIP's ability to dissolve cyclodextrins allows for the fabrication of pure cyclodextrin (B1172386) fibers via electrospinning. researchgate.net
The use of HFIP as a solvent can significantly influence the properties of the resulting fibers. For instance, the secondary structure of silk fibroin fibers electrospun from an HFIP solution differs from that of fibers spun using formic acid. researchgate.net This highlights HFIP's role not just as a solvent but as a processing aid that can be used to tune the final material properties.
HFIP plays an active role in the polymerization of vinyl ethers. It can act as a proton source or a promoter in various reaction mechanisms. Research has shown that an initiating system of HFIP and lithium iodide (LiI) can induce the cationic polymerization of alkyl vinyl ethers, such as isobutyl vinyl ether (IBVE). researchgate.net In this system, it is proposed that a proton (H+), generated from the reaction of HFIP and LiI, initiates the polymerization. researchgate.net
In other studies, HFIP has been shown to add to vinyl ethers without a catalyst to afford hexafluoroisopropyloxy acetals. researchgate.net It also serves as an effective promoter for hydrodifluoroalkylation reactions between vinyl ethers and difluorinated silyl (B83357) enol ethers, providing an efficient route to synthesize gem-difluorinated ethers. acs.org These examples demonstrate HFIP's utility in facilitating specific and controlled polymerization and functionalization of vinyl ether monomers.
Synthesis of Polyfluorinated Polyurethanes
Information regarding the specific use of 1-Propanol (B7761284), hexafluoro- as a solvent or medium for the direct synthesis of polyfluorinated polyurethanes is not extensively documented in available research. While 1-Propanol, hexafluoro- is recognized as a powerful solvent capable of dissolving a wide range of polymers, including polyamides and polyesters, its role in the polymerization process of fluorinated polyurethanes is not specified.
Impact on Material Microstructure and Self-Assembly
1-Propanol, hexafluoro-, commonly known as hexafluoroisopropanol (HFIP), plays a critical role in directing the microstructure and self-assembly of various materials. Its unique properties, such as strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, enable it to influence molecular interactions and promote ordered structures. researchgate.net These characteristics are particularly impactful in the fields of peptide-based biomaterials and electrolysis media.
Induction of Self-Assembly in Peptide-Based Biomaterials
1-Propanol, hexafluoro- is a key solvent for inducing the self-assembly of peptides into well-defined nanostructures. It is particularly effective at dissolving peptide precursors and breaking down intermolecular hydrogen bonds that can lead to amorphous aggregation. This allows the peptide monomers to subsequently reassemble into highly ordered structures upon a change in solvent conditions.
A primary application involves dissolving amyloid-like peptide fragments, such as diphenylalanine (FF), at high concentrations. When this HFIP-peptide solution is diluted with an aqueous solution, it triggers the rapid self-assembly of the peptides into distinct morphologies. Research has demonstrated that this method can produce semi-crystalline, hollow nanotubes approximately 100-150 nm in diameter.
The choice of fluorinated alcohol can significantly influence the resulting microstructure. In a comparative study using the aromatic dipeptide Tyr-Phe (YF), 1-Propanol, hexafluoro- was shown to induce the formation of microribbons. These structures were observed to be highly ordered and crystalline in nature. This contrasts with other fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which under similar conditions, led to the formation of microspheres. Spectroscopic analysis indicated that the peptide adopts different conformations in HFIP compared to TFE, which dictates the final self-assembled morphology.
| Peptide | Solvent System | Resulting Nanostructure | Structural Characteristics |
|---|---|---|---|
| Diphenylalanine (FF) | HFIP followed by aqueous dilution | Hollow Nanotubes | Semi-crystalline, 100-150 nm diameter |
| Tyr-Phe (YF) | HFIP with solvent evaporation | Microribbons | Highly ordered, crystalline |
| Tyr-Phe (YF) | TFE with solvent evaporation (for comparison) | Microspheres | Less ordered than HFIP-induced structures |
Control of Chemical Microstructure in Electrolysis Media
In the context of electrochemistry, 1-Propanol, hexafluoro- and its mixtures are utilized to control the chemical microstructure of electrolysis media. The balance between the solubility of the starting material, the conductivity of the solution, and the stability of chemical intermediates is crucial for successful organic electrosynthesis. HFIP offers a unique combination of properties that allows it to fine-tune these factors.
Its high hydrogen-bond donor capability is particularly beneficial in anodic reactions as it can stabilize positive intermediates, such as radical cations, that are generated during the process. researchgate.netacs.org This stabilization prevents undesirable side reactions and allows for more controlled and efficient chemical transformations. Furthermore, HFIP is a polar and protic solvent but possesses low nucleophilicity, which prevents it from participating in unwanted nucleophilic attacks on intermediates—a common side reaction with other protic solvents. acs.org
| Property | Value / Description | Impact on Electrolysis Microstructure |
|---|---|---|
| Hydrogen-Bond Donating Ability | Strong donor | Stabilizes cationic intermediates, fine-tunes reactivity. researchgate.net |
| Nucleophilicity | Low / Reduced | Prevents unwanted side reactions with intermediates. acs.orgpkusz.edu.cn |
| Polarity (Dielectric Constant) | High (ε ≈ 16.7) | Aids in dissolving starting materials and supporting electrolytes. wikipedia.org |
| Acidity (pKa) | 9.3 | Can act as a proton source. wikipedia.orgchemicalbook.com |
| Redox Stability | High | Stable under electrochemical conditions, preventing solvent breakdown. acs.orgpkusz.edu.cn |
Spectroscopic and Structural Investigations of Molecular Behavior
Microwave Spectroscopy for Conformational Analysis
Microwave spectroscopy has been a pivotal technique in elucidating the precise three-dimensional structure and conformational landscape of isolated HFIP molecules.
Determination of Rotational Constants and Molecular Structures
The first microwave spectroscopic investigation of hexafluoroisopropanol utilized a pulsed nozzle Fourier transform microwave spectrometer to determine the rotational constants for its most stable conformer. acs.orgrsc.org The experimentally determined rotational constants for the normal isotopologue are presented in Table 1.
Table 1: Rotational Constants of the Antiperiplanar Conformer of Hexafluoroisopropanol
| Rotational Constant | Value (MHz) |
|---|---|
| A | 2105.12166(18) |
| B | 1053.99503(12) |
| C | 932.33959(13) |
The observed spectrum was successfully assigned to the antiperiplanar (AP) conformer, which was predicted to be the most stable. acs.orgrsc.org Further refinement of the molecular structure was achieved through the experimental observation of five different isotopologues of HFIP, which allowed for a more accurate determination of bond lengths and angles. acs.org
Analysis of Torsional Behavior and Potential Energy Surfaces
The torsional behavior of HFIP, particularly concerning the rotation of the hydroxyl group and the two trifluoromethyl (CF₃) groups, is crucial for understanding its conformational preferences. Infrared, Raman, and matrix isolation studies have shown that HFIP exists in two primary conformations: the more stable antiperiplanar (AP) and the less stable synclinal (SC). rsc.org
A relaxed potential energy surface (PES) scan for the H1−C1−O1−H2 dihedral angle, performed at the MP2/6-311+G(d) level of theory, revealed that the AP conformer is more stable than the SC conformer by approximately 5.0 kJ/mol. researchgate.net Two-dimensional potential energy surfaces have also been analyzed for HFIP and related molecules containing a CF₃-C-CF₃ group. This analysis helps to explain the presence or absence of doubling in the rotational transitions, providing deeper insight into the torsional dynamics of the molecule. acs.orgnih.gov The conformational preference for the AP form has been further explained through natural bond orbital (NBO) analysis. acs.orgnih.gov
Vibrational Spectroscopy (IR, Raman) and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, has been instrumental in characterizing the hydrogen bonding interactions and aggregation states of HFIP.
Correlations with Solvation and Intermolecular Interactions
FTIR spectroscopy has been employed to study the hydrogen bonding of HFIP in various environments. Studies comparing HFIP with its non-fluorinated analog, 2-propanol, have revealed the significant effects of fluorination on hydrogen bond strength and cluster stability. chemicalbook.com Ultrafast infrared spectroscopy experiments have shown that the dynamics of individual hydrogen bonds in HFIP are about twice as slow as in isopropanol (B130326). acs.orgbeilstein-journals.org
The interaction of HFIP with other molecules has also been a focus of spectroscopic investigations. For instance, infrared photodissociation spectroscopy of fluoride-anion-HFIP complexes has been used to characterize the extent of proton transfer and the nature of the strong ionic hydrogen bonds formed. rsc.org The OH stretching frequency in the [F, HFIP]⁻ complex exhibits a dramatic red-shift of over 2230 cm⁻¹ relative to free HFIP, indicating a very strong hydrogen bond. rsc.org Furthermore, the rotational and infrared spectra of a weakly bound binary complex of HFIP with molecular nitrogen have been measured to understand the binding interactions. researchgate.net Low-frequency Raman spectroscopy, analyzed with two-dimensional correlation spectroscopy (2D-COS), has been used to probe specific molecular interactions in binary solution mixtures containing HFIP, demonstrating deviations from ideal solution behavior due to hydrogen bonding. spectrabase.com
Studies of Self-Association and Aggregation
HFIP exhibits a strong tendency for self-association through hydrogen bonding, forming dimers, oligomers, and larger clusters. chemicalbook.com This aggregation behavior has been studied in detail using FTIR spectroscopy in both thermal equilibrium and seeded, pulsed slit jet expansions. chemicalbook.com The formation of hydrogen-bonded clusters is considered crucial for the unique catalytic and solvolytic properties of HFIP. beilstein-journals.org
Dielectric spectroscopy studies have surprisingly shown that while individual hydrogen-bond rearrangements are slower in HFIP compared to isopropanol, the collective rearrangements of hydrogen-bonded clusters are three times faster. acs.orgbeilstein-journals.orgnih.gov This finding suggests that the hydrogen-bonded clusters in HFIP are smaller than those in isopropanol. acs.orgbeilstein-journals.orgnih.gov This difference in cluster size and dynamics is attributed to the changes in hydrogen-bond donor and acceptor strengths upon fluorination. acs.orgbeilstein-journals.org The aggregation of HFIP has also been observed to influence the structure and aggregation of other molecules, such as peptides, as studied by techniques like small-angle neutron scattering (SANS).
NMR Spectroscopy in Reaction Monitoring and Mechanism Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a valuable tool for monitoring reactions and elucidating complex reaction mechanisms where HFIP plays a critical role, often as a solvent or a promoter.
NMR-based mechanistic studies have been successfully employed to identify active catalytic species and reaction intermediates in HFIP-mediated reactions. For example, in a cyclization reaction, NMR experiments revealed that the active catalytic species is formed when isopropoxy ligands are replaced by hexafluoroisopropoxy moieties. acs.org The subsequent steps of the reaction, involving the formation of a carbocation intermediate, were also followed using NMR. acs.org
Surface-Sensitive Spectroscopic Techniques for Interfacial Interactions
The behavior of molecules at interfaces is critical in a wide range of scientific and technological fields, including catalysis, materials science, and biology. For 1-Propanol (B7761284), hexafluoro- (HFIP), its unique properties, such as strong hydrogen bond donating ability and low nucleophilicity, make its interfacial interactions particularly interesting. scispace.comscispace.com Surface-sensitive spectroscopic techniques are indispensable tools for obtaining molecular-level information about these interactions. These methods can selectively probe the thin layer of molecules at an interface, distinguishing their behavior from that of molecules in the bulk phase.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is one such powerful technique. It allows for the in situ characterization of the solid-liquid interface by analyzing the vibrational modes of molecules adsorbed or in close proximity to the ATR crystal surface. acs.org This method has been employed to study binary solutions of HFIP and water, providing insights into the hydrogen-bonding networks as a function of concentration. acs.org
Another highly specific set of techniques for studying interfaces are second-order nonlinear optical spectroscopies, such as Sum-Frequency Generation (SFG) vibrational spectroscopy. SFG is inherently interface-specific because the process is forbidden in bulk media that have a center of inversion. researchgate.net This allows for the selective acquisition of vibrational spectra from molecules at an interface, such as the air-liquid or solid-liquid interface, providing information on molecular orientation and ordering. researchgate.net While direct SFG studies on pure HFIP interfaces are not extensively reported in the reviewed literature, the technique's application to other liquid interfaces and polymer surfaces demonstrates its potential for elucidating the interfacial structure of HFIP. scispace.comresearchgate.net
Detailed Research Findings
A notable study utilizing ATR-FTIR spectroscopy investigated the molecular structure and aggregation in binary solutions of 1-Propanol, hexafluoro- and water. acs.org By analyzing the FTIR spectra at different concentrations, researchers were able to propose a model for the aggregation of HFIP and water molecules. The study highlighted variations in the populations of different HFIP conformers, indicating that the molecular structure is sensitive to the surrounding environment. acs.org This research underscores the utility of ATR-FTIR in probing the local molecular arrangements that are foundational to understanding interfacial phenomena.
The table below summarizes findings from the ATR-FTIR study on 1-Propanol, hexafluoro- and water mixtures, which provides a basis for understanding its potential interfacial behavior.
| Spectroscopic Technique | System Studied | Key Findings |
| ATR-FTIR | 1-Propanol, hexafluoro- - water binary solutions | Proposed a four-component model for the aggregation of HFIP and water molecules. Observed variations in the relative populations of different HFIP conformers with changing concentration. |
While direct and detailed research using techniques like SFG specifically on the interfacial interactions of 1-Propanol, hexafluoro- is limited in the available literature, the principles of these techniques and their successful application to analogous systems suggest they are highly suitable for such investigations. Future studies employing SFG could, for example, probe the orientation of HFIP molecules at the air-liquid interface or their interaction with solid surfaces, providing a more complete picture of their molecular behavior at boundaries.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the intrinsic properties of the HFIP molecule and its interactions.
The HFIP monomer can exist in several rotational conformations (conformers) due to rotation around its C-C and C-O bonds. Computational studies have identified three primary conformers: antiperiplanar (AP), synclinical (SC), and synperiplanar (SP). nih.gov The AP conformer, also referred to as the trans (HFIPt) form, is generally found to be the most stable, representing the global minimum on the potential energy surface. rsc.orgacs.org The SC conformer, or gauche (HFIPg) form, is slightly higher in energy. rsc.orgacs.org
Theoretical calculations indicate the energy difference between the AP and SC forms is approximately 5 kJ mol⁻¹. rsc.org Another study at the B3LYP-D3(BJ)/def2-QZVP level of theory calculated this relative energy difference to be 4.1 kJ mol⁻¹. acs.org The SP conformer is the least stable of the three. nih.gov In complexes with halide anions, harmonic analysis suggests that HFIP adopts a synperiplanar conformation. rsc.org
| Conformer | Alternate Name | Relative Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Antiperiplanar (AP) | trans (HFIPt) | 0 (Global Minimum) | rsc.orgacs.org |
| Synclinical (SC) | gauche (HFIPg) | ~5 | rsc.org |
| Synclinical (SC) | gauche (HFIPg) | 4.1 | acs.org |
HFIP's remarkable properties are largely due to its strong hydrogen bond donating capability and the unique nature of its interactions with other molecules. nih.gov The presence of two electron-withdrawing trifluoromethyl (CF₃) groups makes the hydroxyl proton significantly acidic (pKa = 9.3). nih.govwikipedia.org
Hydrogen Bonding: Quantum chemical calculations have extensively modeled HFIP's hydrogen bonding. In the HFIP-water complex, the global minimum structure features the more stable AP conformer of HFIP acting as a hydrogen bond donor to the water molecule. rsc.org The binding energy for this complex is significantly higher than for the corresponding isopropanol-water complex, highlighting the enhanced hydrogen bond strength. acs.org DFT calculations revealed that an aggregation-induced hydrogen bonding enhancement occurs, with the effect reaching an upper limit in a trimer of HFIP monomers. scispace.com
Infrared photodissociation spectroscopy of halide anion-HFIP complexes, supported by electronic structure calculations, provided direct evidence of HFIP's enhanced hydrogen-bond donor ability. rsc.org The O–H stretching fundamentals in these complexes were red-shifted twice as much as those for corresponding complexes with isopropanol (B130326) and water. rsc.org An energy decomposition analysis showed that the binding energy in HFIP complexes is roughly twice as large as in those with isopropanol or water, a difference mainly attributed to electrostatic attraction. rsc.org
Other Interactions: Beyond classical hydrogen bonds, HFIP engages in other significant non-covalent interactions. It can act as a proton donor in dihydrogen bonds with transition metal hydrides. scispace.com Furthermore, computational studies have described a dual XH–π interaction between HFIP and arenes, such as benzene. nih.gov The interaction energy for the HFIP/benzene complex was calculated to be -7.49 kcal/mol at the M06-2X/6-311++G(2d,2p) level, which is considerably stronger than typical hydrogen bonds or the OH–π interaction of water with benzene. nih.gov
| Interacting Species | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Benzene | Dual XH–π | -7.49 | M06-2X/6-311++G(2d,2p) | nih.gov |
| Isopropanol/Benzene | OH–π | -4.53 | M06-2X/6-311++G(2d,2p) | nih.gov |
| Water/Benzene | OH–π | -3.19 | - | nih.gov |
Protonation and Acidity Enhancement: Theoretical studies show that HFIP can significantly increase the acidity of other molecules through coordination. acs.org The coordination of HFIP molecules to an acid was shown to decrease its pKa by 2.8 units. acs.org This is critical in understanding its role in Brønsted acid catalysis, where protonated clusters of HFIP can act as the effective acid, lowering kinetic barriers for reactions. researchgate.net
Computational studies have been crucial in explaining why HFIP is such an effective solvent for a wide range of chemical transformations. DFT calculations consistently show that strong hydrogen bond donor solvents like HFIP can lower the energy of transition states and stabilize reactive intermediates, thereby accelerating reaction rates. scispace.com
In a computational study of the intramolecular Morita-Baylis-Hillman reaction, DFT calculations revealed that while the proton transfer step via HFIP has a high barrier (26.98 kcal mol⁻¹), the intermediate products formed are thermodynamically more stable compared to other pathways, explaining the experimentally observed enantioselectivity. nih.gov
For a haloamidation reaction, DFT computations initially failed to find a plausible pathway due to the high energies of intermediates. However, by exploring a concerted pathway and explicitly including HFIP molecules, a viable transition state was located. acs.org The energy barrier was modified by the number of solvent molecules, with an optimal value found for three explicit HFIP molecules (14.2 kcal/mol). acs.org This highlights the synergistic effect of HFIP in stabilizing cationic intermediates and promoting specific conformations that lead to stereoselective outcomes. acs.org The exceedingly acidic character of HFIP can also manipulate the mechanistic pathway of a reaction, as demonstrated in Pd-catalyzed processes where substitution with less acidic analogs like isopropanol shuts down the reaction. rsc.orgresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of condensed-phase systems, offering valuable insights into the collective behavior of HFIP as a solvent and its interactions with solutes over time.
MD simulations have been extensively used to study HFIP and its aqueous mixtures. These simulations reveal that in HFIP-water mixtures, significant microheterogeneities exist, with clusters of both HFIP and water forming at alcohol mole fractions of 0.1 and 0.2. znaturforsch.comznaturforsch.com At higher HFIP concentrations (mole fraction of 0.4), the tetrahedral-like structure of water is mostly disrupted. znaturforsch.comznaturforsch.com
When used as a solvent for biomolecules like peptides, MD simulations show a strong tendency for HFIP molecules to interact with and coat the solute. nih.gov In simulations of the peptide Trp-cage in an HFIP-water mixture, HFIP generally accumulates near the peptide surface, displacing water molecules. nih.govacs.org This preferential solvation is dynamic, with the solvent environment fluctuating between HFIP-rich and more water-rich states. nih.gov This coating effect is believed to be a primary contributor to HFIP's ability to stabilize secondary structures like α-helices in peptides by removing alternative hydrogen-bonding partners (water) and providing a lower dielectric environment, which favors the formation of intra-peptide hydrogen bonds. nih.gov
Ab initio MD simulations have further elucidated the synergistic role of HFIP's hydrogen-bonding networks and solvent-solute C-H/π interactions in promoting chemical reactions. rsc.orgnih.gov Furthermore, MD simulations of dirhodium tetracarboxylate catalysts showed that HFIP can significantly affect the catalysts' shape and flexibility, influencing the steric environment of the Rh-carbene intermediates and thus altering the enantioselectivity of reactions. acs.org
A key finding from numerous MD simulations is the pronounced tendency of HFIP to self-aggregate, especially in aqueous solutions. nih.govnih.gov Simulations of Trp-cage in 30% HFIP-water at 278 K indicated that HFIP molecules cluster into aggregates as large as 53 molecules. nih.gov At 298 K, simulations showed that about 62% of HFIP molecules are present in aggregates of up to 16 molecules. nih.gov These clusters are dynamic, continually forming and re-forming. nih.govacs.org
The aggregation of HFIP is also observed around solutes. MD simulations of the peptide melittin (B549807) showed that HFIP aggregates around the peptide, forming a matrix that increases the local cosolvent concentration to more than double the bulk concentration and partly excludes water. nih.gov This aggregation and resulting "coating" of the solute is a critical aspect of its function as a structure-inducing cosolvent. nih.gov This behavior is consistent with experimental observations that the maximum aggregation of HFIP in water occurs near a 30% concentration, a condition often found to be optimal for stabilizing peptide secondary structures. znaturforsch.comnih.gov
Effects on Biomacromolecular Conformation (e.g., Peptide Secondary Structure)
1-Propanol (B7761284), hexafluoro- (commonly known as hexafluoroisopropanol or HFIP) is a potent cosolvent recognized for its significant influence on the conformation of peptides and proteins. nih.gov Theoretical and computational studies, particularly molecular dynamics (MD) simulations, have provided detailed insights into the molecular mechanisms by which HFIP affects biomacromolecular structures, primarily promoting the formation of α-helical secondary structures. nih.govnih.gov
Research using MD simulations has shown that HFIP has a strong tendency to aggregate around peptides in aqueous solutions. nih.govresearchgate.net This aggregation increases the local concentration of the cosolvent at the peptide's surface to levels much higher than in the bulk solution. nih.govresearchgate.net The formation of this HFIP layer around the peptide displaces water molecules from the vicinity of the peptide backbone. nih.gov This "coating effect" is a key contributor to the stabilization of secondary structures, as it reduces the access of water to the backbone's hydrogen bonds, which can disrupt α-helical structures. nih.gov
Computational studies on the peptide melittin have demonstrated this phenomenon. In aqueous solutions, melittin rapidly loses its tertiary structure, whereas, in a 35% HFIP solution, it maintains a significantly higher degree of helicity. nih.govresearchgate.net The simulations indicated that HFIP accumulation is site-specific, with a higher concentration of the cosolvent found around the α-helical regions of the peptide compared to disordered regions. nih.gov
The effect of HFIP is not limited to inducing helicity in peptides that are already partially helical. Experimental and spectroscopic studies, which are often complemented by computational models, have shown that HFIP can convert primarily disorganized polypeptide chains into helical conformations. nih.gov For instance, the non-helical proteinase inhibitor from Cajanus cajan was observed to adopt a helical structure in the presence of HFIP. nih.gov Similarly, for proteins that already possess helical content, such as the inhibitor from Phaseolus aureus, HFIP can cause a cooperative increase in their α-helical secondary structure. nih.gov
Furthermore, HFIP's ability to strongly promote α-helical structures allows it to disrupt and solubilize biomacromolecular aggregates characterized by β-sheet structures, such as gels and amyloids. researchgate.net The mechanism involves disrupting the intermolecular hydrogen bonds of the β-sheets to achieve solubility, during which the peptides adopt an α-helical conformation in the HFIP solution. researchgate.net This transition is reversible; upon dilution into an aqueous buffer, the peptides can reassemble into their β-sheet structures. researchgate.net
| Biomacromolecule | Initial Conformation | Observed Effect of 1-Propanol, hexafluoro- | Primary Mechanism | Reference |
|---|---|---|---|---|
| Melittin | α-helical tetramer | Stabilization and enhancement of α-helicity; loss of tertiary structure but retention of secondary structure. | Preferential aggregation of HFIP around the peptide, displacing water and protecting backbone hydrogen bonds. | nih.govresearchgate.net |
| Cajanus cajan proteinase inhibitor | Non-helical / Disorganized | Induction of α-helical conformation. | Solvent-induced folding into a more ordered helical state. | nih.gov |
| Phaseolus aureus inhibitor | Helical | Cooperative increase in α-helical content. | Enhancement and stabilization of existing helical structures. | nih.gov |
| Amyloid Peptides / Gels | β-sheet aggregates | Disaggregation and solubilization. | Induction of α-helical structure, disrupting the β-sheet conformation required for aggregation. | researchgate.net |
| Trp-cage miniprotein | Folded (α-helix and 310-helix) | Modification of secondary and tertiary structures. | Alteration of solvent environment and interactions with hydrophobic/hydrophilic residues. | nih.gov |
Prediction of Atmospheric Lifetimes and Environmental Impact
1-Propanol, hexafluoro- is classified as a per- and polyfluoroalkyl substance (PFAS). chemicalbook.com Due to the strength of the carbon-fluorine bond, these substances, often called "forever chemicals," are highly resistant to degradation in natural environments. chemicalbook.com Consequently, 1-Propanol, hexafluoro- is categorized as a persistent organic pollutant. chemicalbook.com
Computational models and experimental data are used to predict the environmental fate of this compound. Its high solubility in water makes it highly mobile in aquatic and soil environments, leading to its classification as a very persistent and very mobile (vPvM) substance. chemicalbook.com Biodegradation studies confirm its persistence; a standard OECD 301C test showed 0% biodegradation. daikinchemicals.com Furthermore, its potential for bioaccumulation is considered low, with a reported bioconcentration factor (BCF) of less than 2.7 in fish and a log n-octanol/water partition coefficient (log Pow) of 1.5. daikinchemicals.comsigmaaldrich.com
| Environmental Parameter | Predicted Value / Finding | Implication | Reference |
|---|---|---|---|
| Chemical Classification | Per- and polyfluoroalkyl substance (PFAS) | High persistence in the environment. | chemicalbook.com |
| Persistence | 0% biodegradation (OECD 301C). Classified as a persistent organic pollutant. | Not expected to break down naturally in the environment. | chemicalbook.comdaikinchemicals.com |
| Mobility | High solubility in water. Classified as vPvM/PMT. | Can readily move through soil and water systems, potentially leading to widespread distribution. | chemicalbook.com |
| Bioaccumulation Potential | Bioconcentration Factor (BCF) < 2.7 (Fish); log Pow = 1.5. | Does not significantly accumulate in organisms. | daikinchemicals.comsigmaaldrich.com |
| Global Warming Potential (GWP, 100-year) | 195 | Contributes to global warming with a potency 195 times that of CO₂ per unit mass. | chemicalbook.com |
Environmental Fate and Characteristics
Classification as Per- and Polyfluoroalkyl Substances (PFAS)
1-Propanol (B7761284), hexafluoro- is classified as a per- and polyfluoroalkyl substance (PFAS). wikipedia.orgchemicalbook.com PFAS are a large and complex group of synthetic chemicals characterized by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. nih.gov The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. abs.gov.au
1-Propanol, hexafluoro-, with the chemical formula (CF₃)₂CHOH, fits this definition as it contains two perfluorinated methyl groups (-CF₃). wikipedia.org Polyfluoroalkyl substances are a specific subgroup of PFAS in which the carbon atoms are not fully fluorinated; in the case of 1-Propanol, hexafluoro-, the central carbon atom is bonded to a hydrogen atom and a hydroxyl group, making it a polyfluoroalkyl substance. abs.gov.aumerriam-webster.com This classification is significant because it groups the compound with other substances known for their distinct environmental behavior, often referred to as "forever chemicals." chemicalbook.com
Environmental Persistence and Non-Degradability
A defining characteristic of PFAS, including 1-Propanol, hexafluoro-, is their extreme resistance to degradation. chemicalbook.com The strength of the carbon-fluorine bond makes these compounds highly resistant to chemical, thermal, and biological breakdown processes that would degrade most other organic compounds. nih.govfda.gov Consequently, 1-Propanol, hexafluoro- is considered a non-degradable substance in nature and is classified as a persistent organic pollutant. chemicalbook.com
Due to its high persistence and mobility, it is also categorized as a vPvM/PMT substance, which stands for very persistent, very mobile, and potentially toxic. chemicalbook.com This resistance to degradation means that once released into the environment, these substances can remain for exceptionally long periods, leading to long-term and widespread environmental presence. nih.gov
Mobility in Aquatic Systems
1-Propanol, hexafluoro- demonstrates high mobility in aquatic environments. chemicalbook.com This characteristic is largely due to its high solubility and miscibility in water. wikipedia.orgchemicalbook.com Unlike many other organic pollutants that are hydrophobic, the properties of 1-Propanol, hexafluoro- allow it to dissolve readily in water, facilitating its transport over long distances through water systems. abs.gov.au
This mobility means the compound can move easily through soils and enter groundwater, potentially leading to the contamination of drinking water sources. wikipedia.org The combination of high mobility and high persistence is a key concern for PFAS compounds, as it allows them to become widely distributed in the environment far from their original point of release. abs.gov.au
Global Warming Potential (GWP) Considerations
As a volatile fluorinated compound, 1-Propanol, hexafluoro- has the potential to contribute to global warming. chemicalbook.comverifiedmarketresearch.com The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). iifiir.org
Research has been conducted to quantify this potential for 1-Propanol, hexafluoro-. One study determined its radiative efficiency and calculated a 100-year GWP (GWP₁₀₀) of 195, indicating it is 195 times more potent than CO₂ in trapping heat over a century. chemicalbook.com Another detailed spectroscopic analysis calculated a GWP₁₀₀ of 188, which increased to 203 when the spectral range was expanded using adjusted density functional theory calculations. These findings highlight the compound's role as a greenhouse gas.
Atmospheric Photooxidation Reactions and Degradation Pathways
Once in the atmosphere, volatile organic compounds are typically subject to degradation, primarily through reactions with hydroxyl (OH) radicals and through photolysis (breakdown by sunlight). While specific, comprehensive atmospheric degradation pathways for 1-Propanol, hexafluoro- are not fully elucidated, its chemical nature allows for informed analysis of its likely atmospheric behavior.
Research has shown that 1-Propanol, hexafluoro- can be involved in atmospheric photochemical processes. One study demonstrated that under UV irradiation, it can act as a catalyst in a cycle that generates singlet oxygen (¹O₂) from atmospheric oxygen. ustc.edu.cn Singlet oxygen is a highly reactive oxidant that can then participate in the degradation of other atmospheric pollutants. ustc.edu.cn This indicates that 1-Propanol, hexafluoro- is photochemically active and can influence atmospheric chemistry. ustc.edu.cn
The primary atmospheric sink for most alcohols is reaction with the hydroxyl radical. For 1-Propanol, hexafluoro-, this reaction would likely initiate its degradation, leading to the formation of intermediate products such as hexafluoroacetone (B58046). The subsequent fate of these fluorinated intermediates would then determine the final breakdown products. For example, related fluorinated aldehydes are known to degrade further via photolysis and reaction with OH radicals. fluorocarbons.org
Biochemical and Biophysical Applications Excluding Clinical Human Data
Protein and Peptide Solubilization and Structural Modulation
HFIP plays a crucial role in the manipulation of protein and peptide structures, facilitating studies that would otherwise be challenging due to aggregation and solubility issues.
The low solubility of certain peptides and proteins, particularly those prone to aggregation, presents a significant hurdle in their study. lifetein.com HFIP is a powerful solvent capable of dissolving peptides and proteins that are difficult to solubilize in aqueous solutions or other organic solvents. lifetein.comoup.com This is especially true for amyloidogenic peptides, such as amyloid-β (Aβ), which are associated with neurodegenerative diseases. lifetein.combachem.com
HFIP is used to treat lyophilized Aβ samples to break down pre-formed aggregates. bachem.com The volatile nature of HFIP allows for its subsequent removal by evaporation, leaving a film of monomeric peptide that can be reconstituted in a desired buffer for experimental use. lifetein.combachem.com This process of sequential solubilization in HFIP followed by other solvents like dimethyl sulfoxide (DMSO) is a validated protocol for preparing aggregate-free Aβ solutions for biophysical and biological studies. oup.com For instance, synthetic amyloid β-protein (1-42) can be dissolved in 100% HFIP, which is then evaporated to yield a peptide film ready for further experiments. oup.com Similarly, human islet amyloid polypeptide (hIAPP), another peptide prone to aggregation, is often dissolved in 80% (v/v) HFIP containing 10 mM HCl to ensure complete solubilization. nih.gov
The solubilizing power of HFIP extends to membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. In chemical ligation of membrane proteins, a mixture of HFIP and acetic acid has been shown to be an effective solvent system, facilitating the reaction by preventing aggregation. researchgate.net
| Biomolecule | Solubilization Protocol with HFIP | Reference |
| Amyloid-β (Aβ) Peptides | Treatment with 100% HFIP to break down aggregates, followed by evaporation to form a monomeric film. lifetein.comoup.combachem.com | lifetein.comoup.combachem.com |
| Human Islet Amyloid Polypeptide (hIAPP) | Dissolved in 80% (v/v) HFIP with 10 mM HCl. nih.gov | nih.gov |
| Membrane Proteins | Used in a 1:1 mixture with acetic acid for chemical ligation. researchgate.net | researchgate.net |
A key application of HFIP is its ability to disassemble stable β-sheet-rich protein aggregates, such as amyloid fibrils, into their monomeric constituents. bachem.com This process is essential for preparing well-defined, seed-free monomeric solutions required for studying the kinetics and mechanisms of fibril formation. nih.govacs.org
The standard method for disassembling preformed aggregates of amyloid beta-proteins involves treatment with HFIP. bachem.com This fluorinated alcohol disrupts the non-covalent interactions that hold the amyloid fibrils together, leading to the generation of monomers. bachem.comnih.gov For example, amyloid beta peptide 1-42 treated with HFIP breaks down pre-formed fibrils and effectively monomerizes the peptide. biosensis.com This monomeric state is crucial for subsequent studies on aggregation pathways. nih.gov While HFIP has been traditionally considered a monomerization reagent for Aβ, some research suggests it may also induce the formation of α-helical structures within the peptide. jst.go.jp
| Protein Aggregate | Effect of HFIP Treatment | Reference |
| Amyloid-β Fibrils | Disrupts fibrils and generates monomers. bachem.comnih.gov | bachem.comnih.gov |
| Pre-aggregated Amyloid Peptides | Disassembles aggregates into soluble, monomeric forms. acs.org | acs.org |
HFIP is widely recognized for its potent ability to induce and stabilize secondary structures in peptides and proteins, particularly α-helices. nih.govnih.gov It is considered one of the most effective cosolvents for this purpose. nih.gov The addition of HFIP can convert a primarily disorganized polypeptide chain into a helical conformation. nih.gov
The mechanism by which HFIP stabilizes α-helices is not fully understood but is thought to involve the displacement of water from the peptide surface. nih.govnih.gov Molecular dynamics simulations have shown that HFIP tends to aggregate around the peptide, creating a local environment that favors the formation of intramolecular hydrogen bonds characteristic of α-helices. nih.govnih.gov
In the case of melittin (B549807), a peptide from bee venom, simulations have demonstrated that in a 35% HFIP solution, the peptide maintains a much higher helicity compared to its state in water. nih.govnih.gov Similarly, for bovine β-lactoglobulin, which is predominantly a β-sheet protein in its native state, the addition of HFIP induces a transformation to an α-helical state. nih.gov The effectiveness of HFIP in inducing α-helical structures is greater than that of other alcohols like trifluoroethanol (TFE), isopropanol (B130326), ethanol, and methanol. nih.gov
| Peptide/Protein | Effect of HFIP on Secondary Structure | Reference |
| Melittin | Induces and stabilizes α-helical structure. nih.govnih.gov | nih.govnih.gov |
| β-Lactoglobulin | Induces a transformation from β-sheet to α-helical state. nih.gov | nih.gov |
| Cajanus cajan proteinase inhibitor | Converts disorganized polypeptide chain into a helical conformation. nih.gov | nih.gov |
Applications in Biomolecule Analysis
HFIP's unique properties also make it a valuable component in analytical techniques for biomolecules and polymers.
In the analysis of nucleic acids, such as siRNA, antisense oligonucleotides (ASOs), and mRNA, ion-pair reversed-phase high-performance liquid chromatography coupled with mass spectrometry (IP-RP-HPLC-MS) is a critical technique. waters.comwaters.com Volatile buffer systems are essential for compatibility with mass spectrometry, and HFIP is a key component of these buffers. waters.comwaters.com
HFIP is used in combination with an alkylamine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to form a volatile ion-pairing agent. lcms.cznih.gov This system enhances the separation efficiency of oligonucleotides while being compatible with the electrospray ionization (ESI) process in mass spectrometry. waters.commz-at.de The use of HFIP in place of non-volatile buffers like acetate can lead to a significant improvement in the electrospray response for oligonucleotides, by as much as an order of magnitude. nih.gov
The concentration of HFIP in the mobile phase is a critical parameter that can be optimized to balance chromatographic resolution and MS signal sensitivity, with typical concentrations ranging from 50 to 400 mM. waters.comwindows.net The purity of HFIP is also crucial, as trace metal impurities can form adducts with oligonucleotide samples, complicating data interpretation. waters.comwaters.com
| Analytical Technique | Role of HFIP | Typical Buffer Composition | Reference |
| IP-RP-HPLC-MS of Nucleic Acids | Volatile acidic modifier in the ion-pairing mobile phase to enhance separation and MS signal. waters.comwaters.comnih.gov | Triethylamine (TEA) and HFIP. lcms.czmz-at.de | waters.comwaters.comlcms.cznih.govmz-at.de |
HFIP serves as an effective mobile phase in size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), for the characterization of certain polymers. nih.govpeakexpert.com Due to their chemical resistance, many high-performance polymers, such as polyamides (e.g., Nylon 6,6), are challenging to dissolve in common organic solvents for GPC analysis. digitellinc.com
HFIP is a suitable solvent for these analyses, offering an alternative to high-temperature GPC methods. digitellinc.com It can be used as the mobile phase, sometimes with the addition of a salt like tetraethylammonium nitrate (TEAN) to prevent polymer aggregation and improve the validity of universal calibration. nih.govresearchgate.net The use of HFIP in advanced polymer chromatography (APC) systems allows for faster analysis times and reduced solvent consumption compared to traditional high-temperature GPC. digitellinc.com For example, an analysis of polyamides in HFIP on an APC system can be completed in 15 minutes, compared to 45 minutes for traditional GPC.
| Polymer | Analytical Technique | Role of HFIP | Reference |
| Polyamide 6 (PA6) | Size Exclusion Chromatography (SEC) | Mobile phase for determining molar mass and molar mass distribution. nih.govresearchgate.net | nih.govresearchgate.net |
| Polyamides (e.g., Nylon 6,6) | Advanced Polymer Chromatography (APC) / GPC | Mobile phase for size-based separation, offering a faster and more sustainable alternative to high-temperature GPC. digitellinc.com | digitellinc.com |
| Poly(ethylene terephthalate) (PET) | GPC/SEC | Eluent for size-exclusion chromatography. peakexpert.com | peakexpert.com |
| Poly(butylene terephthalate) (PBT) | GPC/SEC | Eluent for size-exclusion chromatography. peakexpert.com | peakexpert.com |
Role in Enzyme-Mimetic Systems and Biocatalysis Studies
1-Propanol (B7761284), hexafluoro-, more commonly known as hexafluoroisopropanol (HFIP), has garnered significant attention in the fields of biocatalysis and enzyme-mimetic systems due to its distinctive physicochemical properties. Its strong hydrogen-bond-donating capability, high ionizing power, low nucleophilicity, and polarity make it a unique solvent and additive that can create microenvironments conducive to catalytic reactions, often mimicking the active sites of enzymes.
In biocatalysis, HFIP is often employed as a solvent or co-solvent to enhance the stability and activity of enzymes in non-aqueous media. Its ability to disrupt protein aggregation while maintaining the essential hydration layer around the enzyme molecule is crucial for preserving catalytic function. For instance, in enzymatic peptide synthesis, a process that mimics the natural formation of peptide bonds, HFIP has been investigated as a medium for condensation reactions. While mixtures with dimethylformamide were not found to be universally applicable for trypsin-catalyzed condensations, the unique solvent properties of HFIP are explored for their potential to facilitate such biocatalytic processes. acs.org
The role of HFIP extends beyond being a passive solvent; it can actively participate in catalytic cycles, a characteristic that positions it in the realm of enzyme-mimetic systems. Research has shown that HFIP can function as a multifunctional agent, acting as both a solvent and an activator in metal-catalyzed reactions. strath.ac.ukchemrxiv.org In gold-catalyzed cycloisomerizations, for example, HFIP activates the catalyst through hydrogen bonding, initiating the catalytic cycle without the need for external activators. strath.ac.ukchemrxiv.org This interaction mimics the way cofactors or specific amino acid residues activate the catalytic center of an enzyme. Mechanistic studies have detected the key hydrogen-bonding interaction between HFIP and the gold catalyst, providing insight into this intermolecular mode of activation. strath.ac.ukchemrxiv.org
This ability to stabilize charged intermediates and transition states via hydrogen bonding is a recurring theme in HFIP's application. bohrium.comens-lyon.fr This property is fundamental to how enzymes accelerate reactions, by lowering the activation energy through specific interactions within the active site. In palladium-catalyzed C-H functionalization reactions, the exceptional impact of HFIP on yield and selectivity has been noted. researchgate.net Its hydrogen-bond-donating ability is also highlighted in enhancing chiral induction in certain reactions, further emulating the stereoselectivity of enzymatic catalysis. researchgate.net
Furthermore, HFIP has demonstrated the ability to promote reactions even in the absence of a traditional catalyst. An effective and mild method for the C–H amination of free anilines with azodicarboxylates occurs in HFIP without any additional catalysts or reagents. researchgate.net The solvent itself facilitates the transformation, showcasing its intrinsic catalytic or promoting capabilities that mimic enzymatic efficiency and selectivity.
The following table summarizes selected research findings where 1-Propanol, hexafluoro- played a key role in promoting catalytic reactions, reflecting its utility in biocatalysis and enzyme-mimetic studies.
| Reaction Type | Catalyst/Promoter | Role of 1-Propanol, hexafluoro- | Key Finding/Yield | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cycloisomerization | [AuCl(L)] complexes | Solvent and H-bond activator | Enables catalysis without external activators, achieving high activity at ppm catalyst levels. | strath.ac.ukchemrxiv.org |
| Hydroarylation of non-activated alkenes with aniline | Bi(OTf)3 | Solvent | Promoted the reaction with high yields (71%-92%) by stabilizing the rate-determining transition state through H-bonding. | ens-lyon.fr |
| C–H Amination of free anilines | None (Catalyst-free) | Solvent and reaction promoter | Highly regioselective reaction providing p-aminophenylhydrazine derivatives in excellent yields. | researchgate.net |
| Peptide Synthesis | Carbodiimide-mediated coupling | Solvent | Acts as a powerful peptide solvent; however, coupling is slower than in other common solvents like dimethoxyethane or dimethylformamide. | northwestern.edu |
Q & A
Q. What are the primary synthetic routes for HFIP, and how do gas-phase vs. liquid-phase methods compare in efficiency?
HFIP is synthesized via catalytic hydrogenation of hexafluoroacetone (HFA). Gas-phase methods use fixed-bed reactors with catalysts like Pd or Pt, achieving high selectivity (>90%) and continuous operation but require high hydrogen flow rates (10–20 L/min) and elevated temperatures (120–180°C), risking side reactions like over-reduction . Liquid-phase methods operate at lower temperatures (50–80°C) and atmospheric pressure but face challenges in scalability and catalyst recovery . Optimization involves balancing reaction time (gas-phase: seconds; liquid-phase: hours) and catalyst loading (2–5 wt%) .
Q. What physicochemical properties of HFIP make it a unique solvent in organic synthesis?
HFIP’s high acidity (pKa ~9.5), low nucleophilicity, and strong hydrogen-bond-donor capacity enable activation of substrates like hypervalent iodine reagents or hydrogen peroxide. Its polarity (dielectric constant ~16.7) and miscibility with water facilitate biphasic reaction systems. UV transparency (up to 220 nm) allows photochemical applications . Thermodynamic data include boiling point (58.6–59°C), density (1.596–1.604 g/cm³), and vaporization enthalpy (ΔvapH°: 40.2–47.3 kJ/mol), which vary with purity and measurement methods .
Q. How does HFIP influence reaction kinetics in metal-free C–H functionalization?
HFIP stabilizes cationic intermediates via hydrogen bonding, reducing activation energy for C–H bond cleavage. For example, in trifluoromethylation reactions, HFIP increases reaction rates by 3–5× compared to conventional solvents like DCM. Mechanistic studies using NMR and DFT calculations show coordination between HFIP’s hydroxyl group and transition states .
Advanced Research Questions
Q. How can contradictory thermodynamic data for HFIP (e.g., ΔvapH°) be reconciled?
Discrepancies in vaporization enthalpy (e.g., 40.2 kJ/mol vs. 47.3 kJ/mol) arise from measurement techniques: static vs. dynamic methods, sample purity (>99.8% required), and temperature calibration. Researchers should validate data using standardized protocols (e.g., NIST’s vapor-pressure curves) and cross-reference with gas-phase IR spectroscopy . For example, Rochester and Symonds (1973) reported ΔvapH° = 41.6 kJ/mol using vapor-pressure isotherms, whereas Van Ness et al. (1967) derived 47.3 kJ/mol via calorimetry .
Q. What strategies optimize HFIP’s role in catalyst-free electrochemical reactions?
HFIP’s low nucleophilicity minimizes side reactions in electrosynthesis. For CO₂ reduction, HFIP/water mixtures (4:1 v/v) enhance Faradaic efficiency (up to 85%) by stabilizing CO₂•⁻ intermediates. Cyclic voltammetry shows a cathodic shift of 150 mV in HFIP vs. acetonitrile, indicating improved electron transfer kinetics. Optimization requires controlling HFIP’s concentration (10–30% v/v) and supporting electrolyte (e.g., TBAPF6) .
Q. How do computational models predict HFIP’s solvent effects in asymmetric catalysis?
Molecular dynamics (MD) simulations reveal HFIP’s preferential solvation of chiral catalysts (e.g., BINOL-derived phosphoric acids), enhancing enantioselectivity by 20–30% in Mannich reactions. Density functional theory (DFT) calculations (B3LYP/6-311+G**) quantify hydrogen-bonding interactions between HFIP and transition states, correlating with experimental ee values (R² > 0.90) .
Methodological Guidance
- Handling HFIP in Air-Sensitive Reactions : Use Schlenk lines with PTFE seals; HFIP’s hygroscopicity (<50 ppm H₂O) requires storage over molecular sieves (3Å) .
- Analyzing HFIP Purity : GC-MS with a DB-5 column (30 m × 0.25 mm) and FID detector; retention time = 8.2 min (vs. 9.5 min for HFA) .
- Mitigating Toxicity : HFIP’s LD50 (rat, oral) = 250 mg/kg. Use fume hoods with <1 ppm exposure limits; neutralize waste with 10% KOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
